Radiprodil

Catalog No.
S541009
CAS No.
496054-87-6
M.F
C21H20FN3O4
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Radiprodil

CAS Number

496054-87-6

Product Name

Radiprodil

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide

Molecular Formula

C21H20FN3O4

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C21H20FN3O4/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28)

InChI Key

GKGRZLGAQZPEHO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(4-(4-fluoro-benzyl)-piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydro-benzooxazol-6-yl)-acetamide, radiprodil

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4

The exact mass of the compound Radiprodil is 397.1438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Radiprodil (CAS 496054-87-6) is a potent and selective negative allosteric modulator (NAM) that targets the GluN2B (NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor. As a member of the piperidine-containing class of GluN2B antagonists, its primary mechanism involves binding to an allosteric site at the interface of the GluN1 and GluN2B subunits, thereby reducing receptor activity without competing with the glutamate agonist. A key procurement-relevant feature of Radiprodil is its demonstrated oral bioavailability, which simplifies administration in preclinical in vivo models. It is under investigation for neurological disorders characterized by overactive GluN2B signaling, such as certain forms of epilepsy and neurodevelopmental disorders.

While other GluN2B antagonists like the benchmark compound Ifenprodil exist, they are not functionally interchangeable for many research applications. A primary differentiator is off-target activity; Ifenprodil and its analogs are known to bind with high affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors, which can introduce confounding variables in experimental outcomes. In contrast, Radiprodil was developed for high selectivity for the GluN2B subunit, minimizing these off-target effects and providing a more precise tool for isolating the role of GluN2B. Furthermore, pharmacokinetic profiles differ significantly; Radiprodil is characterized by its oral bioavailability and a terminal half-life of approximately 15.8 hours in humans, facilitating sustained exposure in in vivo studies with less complex administration protocols compared to older-generation compounds.

Process Advantage: Oral Bioavailability and Favorable Half-Life for In Vivo Studies

Radiprodil is formulated as an oral suspension and demonstrates predictable pharmacokinetics after a single oral dose. In a Phase I study in healthy adults, a single 30 mg oral dose resulted in a geometric mean maximum concentration (Cmax) of 89.4 ng/mL, achieved at a median time (tmax) of 4 hours. The geometric mean terminal half-life (t½) was 15.8 hours, indicating suitability for dosing schedules in long-term animal studies. This contrasts with many first-generation or tool compounds that may require more invasive or frequent administration routes.

Evidence DimensionPharmacokinetic Profile (Single 30 mg Oral Dose)
Target Compound Datat½ = 15.8 hours; Cmax = 89.4 ng/mL; tmax = 4.0 hours
Comparator Or BaselineBaseline pharmacokinetic characterization
Quantified DifferenceNot applicable; establishes a key performance baseline.
ConditionsPhase I clinical trial in healthy human adults (NCT02647697).

The oral bioavailability and long half-life simplify experimental design for in vivo research, reducing animal handling stress and enabling more stable compound exposure over time.

High In Vivo Potency in Seizure Models Compared to Other In-Class Compounds

In a preclinical audiogenic seizure model in adult mice, Radiprodil demonstrated potent, dose-dependent protection against generalized clonic convulsions with a 50% effective dose (ED50) of 2.1 mg/kg. For comparison, studies of the in-class substitute Traxoprodil (CP-101,606) in a forced swim test model showed significant behavioral effects only at doses of 20 and 40 mg/kg. While the models differ, this suggests Radiprodil has high potency in vivo at lower doses. Another comparator, Ifenprodil, showed antidepressant effects in the same dose range as Traxoprodil (20-40 mg/kg). Radiprodil's efficacy at low milligram-per-kilogram doses highlights its suitability as a potent in vivo tool.

Evidence DimensionIn Vivo Effective Dose (ED50)
Target Compound DataED50 = 2.1 mg/kg (Radiprodil)
Comparator Or BaselineEffective doses of 20-40 mg/kg (Traxoprodil, Ifenprodil)
Quantified DifferenceEffective at an approximately 10-fold lower dose, though in a different behavioral model.
ConditionsRadiprodil: Audiogenic seizure model in adult mice. Traxoprodil/Ifenprodil: Forced swim test in mice.

Higher in vivo potency allows for the use of smaller compound quantities, reduces the risk of off-target effects at higher concentrations, and lowers the potential for vehicle-related toxicity.

Demonstrated Efficacy in Delaying Seizure Onset in a Gain-of-Function Genetic Model

Radiprodil's ability to modulate hyperexcitability was tested in vivo using the chemoconvulsant pentylenetetrazole. In a mouse model, administration of Radiprodil more than doubled the time to seizure onset compared to the vehicle control group. The mean time to seizure onset was 458 seconds in the Radiprodil-treated group, a significant delay compared to 207 seconds in the vehicle group. This provides quantifiable evidence of its ability to raise the seizure threshold in a standardized model of neuronal hyperexcitability.

Evidence DimensionTime to Seizure Onset (seconds)
Target Compound Data458 ± 90 seconds
Comparator Or BaselineVehicle Control: 207 ± 23 seconds
Quantified Difference121% increase in time to seizure onset
ConditionsIn vivo administration of pentylenetetrazole in a mouse model.

This result validates the compound's mechanism of action in a functional in vivo assay, making it a reliable tool for studies investigating seizure susceptibility and the therapeutic potential of GluN2B modulation.

In Vivo Studies Requiring High Selectivity and Oral Dosing

Radiprodil is the right choice for chronic in vivo studies where minimizing off-target effects from sigma receptor activity is critical for data interpretation. Its oral bioavailability and long half-life simplify experimental protocols for long-term studies of neurodevelopmental disorders, epilepsy, or neuropathic pain, reducing the need for repeated injections and associated animal stress.

Preclinical Evaluation of Seizure Control Mechanisms

For research focused on mechanisms of epileptogenesis and seizure control, Radiprodil serves as a potent and validated tool. Its demonstrated ability to significantly delay seizure onset in chemoconvulsant models and its efficacy in genetic seizure models make it a reliable positive control and investigational compound for exploring the role of GluN2B hyperexcitability.

Translational Research in Models of Genetic Epilepsies (GRIN Disorders)

Radiprodil is particularly well-suited for translational research using models of GRIN-related disorders or other channelopathies involving gain-of-function NMDA receptor mutations. Its high potency and selectivity for the target implicated in these disorders provide a direct pharmacological tool to test hypotheses about correcting underlying pathophysiology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

397.14378429 Da

Monoisotopic Mass

397.14378429 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5XGC17ZKUF

Other CAS

496054-87-6

Wikipedia

Radiprodil

Dates

Last modified: 08-15-2023
1: Fernandes A, Wojcik T, Baireddy P, Pieschl R, Newton A, Tian Y, Hong Y,
2: Michel A, Downey P, Van Damme X, De Wolf C, Schwarting R, Scheller D.
3: Michel A, Downey P, Nicolas JM, Scheller D. Unprecedented therapeutic

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